15-(Benzyloxy)-15-oxopentadecanoic acid
Description
15-(Benzyloxy)-15-oxopentadecanoic acid is a synthetic fatty acid derivative characterized by a pentadecanoic acid backbone (15 carbons) functionalized with a benzyloxy group and a ketone at the terminal carbon. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining lipophilic and aromatic properties. The benzyloxy group enhances steric bulk and may influence binding interactions in enzyme inhibition studies, while the ketone provides a reactive site for further derivatization .
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
15-oxo-15-phenylmethoxypentadecanoic acid |
InChI |
InChI=1S/C22H34O4/c23-21(24)17-13-8-6-4-2-1-3-5-7-9-14-18-22(25)26-19-20-15-11-10-12-16-20/h10-12,15-16H,1-9,13-14,17-19H2,(H,23,24) |
InChI Key |
SKBVOISVMIHBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Benzyloxy)-15-oxopentadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with pentadecanoic acid.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting pentadecanoic acid with benzyl alcohol in the presence of a strong acid catalyst.
Oxidation: The ketone functional group is introduced by oxidizing the benzyloxy intermediate. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
15-(Benzyloxy)-15-oxopentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be further oxidized to form benzoic acid derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl alcohol, strong acid catalysts.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 15-(Benzyloxy)-15-hydroxypentadecanoic acid.
Substitution: Various substituted pentadecanoic acid derivatives.
Scientific Research Applications
15-(Benzyloxy)-15-oxopentadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-(Benzyloxy)-15-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, influencing their activity.
Pathways Involved: It may modulate pathways related to lipid metabolism, oxidative stress, and inflammation.
Comparison with Similar Compounds
Structural Analogs with Varied Ether Protections
15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS: 905302-42-3)
- Key Differences : Replaces the benzyloxy group with a tert-butoxy moiety.
- Applications : Commonly used as a protected intermediate in organic synthesis due to the acid-labile nature of the tert-butoxy group.
Data Table 1: Ether-Functionalized Pentadecanoic Acid Derivatives
Chain-Length and Functional Group Variants
Isopalmitic Acid (14-Methylpentadecanoic acid)
Methyl Myristate (C14 ester)
- Structure : Ester derivative of myristic acid (C14).
- Properties: Lower molecular weight (242.40 g/mol) and higher volatility than this compound. Used in surfactants and biofuels .
Data Table 2: Chain-Length and Functional Group Comparisons
Inhibitory Activity in Enzyme Studies
A virtual screening study () identified this compound as part of a combinatorial library targeting Mycobacterium tuberculosis FabH (mtFabH), a key enzyme in fatty acid biosynthesis. Compared to other derivatives (e.g., 4-(4-substituted benzyloxy)phenyl-pyrrole-carboxylic acids), the benzyloxy group in the target compound demonstrated moderate binding affinity but superior synthetic accessibility. Derivatives with electron-withdrawing substituents on the benzyl ring showed enhanced inhibitory activity, highlighting the role of electronic effects in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
